Chemical structure and properties of 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol
Chemical structure and properties of 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol. This molecule, belonging to the class of aminomethylated phenols, holds significant interest for researchers in medicinal chemistry and drug discovery due to its structural motifs that are commonly associated with a range of biological activities. This document consolidates available information to serve as a foundational resource for scientists investigating this compound and its analogs.
Chemical Identity and Structure
2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol is a substituted aromatic compound featuring a guaiacol (2-methoxyphenol) moiety linked to a 3-fluoroaniline group via a methylene bridge.
| Identifier | Value | Source |
| CAS Number | 1019566-83-6 | [1] |
| Molecular Formula | C₁₄H₁₄FNO₂ | [1] |
| Molecular Weight | 247.26 g/mol | [1] |
| SMILES | OC1=C(OC)C=CC=C1CNC2=CC=CC(F)=C2 | [1] |
| InChI | InChI=1S/C14H14FNO2/c1-18-13-7-5-6-12(14(13)17)9-16-11-4-2-3-10(15)8-11/h2-8,16-17H,9H2,1H3 |
Structural Diagram:
Caption: 2D Chemical Structure of the molecule.
Synthesis
Proposed Synthetic Pathway (Mannich Reaction):
The synthesis would likely proceed through a one-pot, three-component condensation of:
-
Guaiacol (2-methoxyphenol): The phenol component providing the aromatic core.
-
3-Fluoroaniline: The primary amine.
-
Formaldehyde: The methylene bridge source.
The reaction mechanism involves the initial formation of a Schiff base (iminium ion) from the reaction of 3-fluoroaniline and formaldehyde. Subsequently, the electron-rich aromatic ring of guaiacol undergoes electrophilic attack by the iminium ion, leading to the formation of the final product.
Caption: Proposed Mannich reaction pathway.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of guaiacol in a suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent), 3-fluoroaniline and an aqueous solution of formaldehyde are added sequentially.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the pure 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol.
Physicochemical Properties
Experimentally determined physicochemical data for 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol are not currently available in the public domain. However, based on its structure, several properties can be predicted using computational models. It is important to note that these are theoretical estimations and should be confirmed by experimental data.
| Property | Predicted Value | Method/Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| logP (Octanol-Water Partition Coefficient) | 2.9 ± 0.4 | Computational Prediction |
| Aqueous Solubility | Low | Inferred from logP |
| pKa (acidic - phenolic OH) | ~10 | Inferred from guaiacol |
| pKa (basic - secondary amine) | ~4-5 | Inferred from aniline derivatives |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data is not available. The following are predicted spectral characteristics based on the molecule's structure.
-
¹H NMR:
-
Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the guaiacol ring would appear as a multiplet, while the protons on the 3-fluorophenyl ring would show complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
Methylene Protons (-CH₂-): A singlet or a broad singlet around δ 4.0-4.5 ppm.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which would be concentration and solvent dependent.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Phenolic Proton (-OH): A broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
-
IR Spectroscopy:
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): A medium to weak band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Methoxy and Phenol): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z = 247.10.
-
Potential Biological Activities and Applications
While no specific biological activity has been reported for 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol, its structural components suggest several areas of potential therapeutic interest.
-
Antioxidant Activity: The phenolic hydroxyl group on the guaiacol moiety is a key structural feature known to impart antioxidant properties. Phenolic compounds can act as free radical scavengers, which is a desirable property in the development of drugs for diseases associated with oxidative stress. Studies on various 2-methoxyphenols have demonstrated their antioxidant capacity.[2]
-
Antimicrobial Activity: Mannich bases and Schiff bases derived from substituted phenols and anilines have been reported to exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[3][4][5] The presence of the methoxy and fluoro substituents on the aromatic rings may modulate this activity.
-
Anticancer Activity: Numerous Mannich bases have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis. The structural features of 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol make it a candidate for investigation as a potential anticancer agent.
-
Enzyme Inhibition: The 2-methoxyphenol scaffold is present in many biologically active molecules that act as enzyme inhibitors. For instance, some 2-methoxyphenol derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[2]
Workflow for Biological Evaluation:
Caption: A conceptual workflow for the biological evaluation.
Conclusion and Future Perspectives
2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol is a synthetically accessible molecule with significant potential for further investigation in the field of drug discovery. The lack of extensive experimental data presents an opportunity for researchers to perform a thorough characterization of its physicochemical properties and to explore its biological activity profile. Future research should focus on:
-
Development of a robust and optimized synthesis protocol.
-
Full experimental characterization of its physicochemical and spectroscopic properties.
-
Comprehensive in vitro and in vivo evaluation of its antioxidant, antimicrobial, and anticancer activities.
-
Structure-activity relationship (SAR) studies by synthesizing and testing a library of related analogs.
This technical guide serves as a starting point for these future investigations, providing a consolidated overview of the current, albeit limited, knowledge of this promising compound.
References
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research, 27(1A), 353-359.
- Prabhakar, U. P. S., et al. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Materials Today: Proceedings, 47, 134-140.
- Sharma, A., & Singh, P. (2018). Synthesis, Characterization and Application of Mannich Base. International Journal of Trend in Scientific Research and Development, 2(3), 1335-1341.
- Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(3), M373.
- Abdullahi, M. R., et al. (2017). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. African Journal of Pure and Applied Chemistry, 11(6), 56-61.
- Khan, I., et al. (2021). Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids.
- Kumar, D., et al. (2020). Synthesis and characterization of Mannich bases of lawsone and their anticancer activity. New Journal of Chemistry, 44(22), 9296-9306.
- Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352.
- Azmi, S. N. H., et al. (2023). Synthesis and Characterisation of Flavonoid Mannich Bases and the Evaluation of their Cytotoxic Activity. Current Organic Synthesis, 20(8), 987-999.
-
Environmental Protection Agency. 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol Properties. [Link]
- Verma, R., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl)phenol.
-
Albayrak, Ç., et al. (2012). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. [Link]
- Sun, W., et al. (2016). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage.
-
CAS Common Chemistry. EQ 1. [Link]
- Rajeswari, R., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon, 8(8), e10070.
- Al-Dies, A. M., et al. (2012). 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1839.
-
Rajeswari, R., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PubMed. [Link]
-
Rajeswari, R., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. [Link]
-
Materials Project. mp-9566 - Sr(MgSb)₂. [Link]
-
PubChem. 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][1][3][7]oxadiazepine-7,9-dione. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]
- 6. researchgate.net [researchgate.net]
- 7. gijash.com [gijash.com]
